Cas no 68834-05-9 (1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene)
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-bromo-4-(1,1,2,2-tetrafluoroethoxy)-
- 1-BROMO-4-(1,1,2,2-TETRAFLUOROETHOXY)BENZENE
- 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene
- 1-Bromo-4-(tetrafluoroethoxy)benzene
- DTXSID3071775
- AKOS003630977
- EN300-622283
- 4-(1,1,2,2-Tetrafluoroethoxy)phenyl bromide
- FT-0607490
- EINECS 272-431-4
- Benzene, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)-
- A836261
- PS-7266
- SCHEMBL3945050
- YPP67LJ744
- NS00063061
- 4-Bromo-alpha,alpha,beta,beta-tetrafluorophenetole
- 68834-05-9
- 4-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene
- UNII-YPP67LJ744
- MFCD00042190
- DB-055196
-
- MDL: MFCD00042190
- Inchi: 1S/C8H5BrF4O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H
- InChI Key: VKJYIOCMIHTAET-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC(C(F)F)(F)F
Computed Properties
- Exact Mass: 271.94600
- Monoisotopic Mass: 271.946
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- Color/Form: Liquid
- Density: 1.628 g/mL at 25 °C(lit.)
- Boiling Point: 195-196 °C(lit.)
- Flash Point: 190 °F
- Refractive Index: n20/D 1.4600(lit.)
- PSA: 9.23000
- LogP: 3.68580
- Solubility: Not determined
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008853-5g |
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene |
68834-05-9 | 98% | 5g |
1186CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008853-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008853-25g |
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68834-05-9 | 95% | 100g |
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| Fluorochem | 010258-1g |
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| Fluorochem | 010258-25g |
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£150.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008853-5g |
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene |
68834-05-9 | 98% | 5g |
1186.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008853-1g |
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene |
68834-05-9 | 98% | 1g |
341.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008853-25g |
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene |
68834-05-9 | 98% | 25g |
3510.0CNY | 2021-07-13 |
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene
Introduction to 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene (CAS No. 68834-05-9)
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene, identified by the Chemical Abstracts Service Number (CAS No.) 68834-05-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring substituted with a tetrafluoroethoxy group, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in the development of novel pharmaceutical agents.
The structural framework of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene consists of a benzene core substituted at the 1-position with a bromine atom and at the 4-position with a tetrafluoroethoxy moiety. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug discovery processes.
The tetrafluoroethoxy group introduces unique electronic and steric properties to the molecule. This group is known for its ability to modulate the lipophilicity and metabolic stability of attached molecules, making it particularly useful in medicinal chemistry. The fluorine atoms in the tetrafluoroethoxy group contribute to electron withdrawal via the inductive effect, which can influence the reactivity and binding affinity of the compound towards biological targets.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced pharmacokinetic properties. Studies have demonstrated that fluorine substitution can improve drug solubility, bioavailability, and resistance to metabolic degradation. The incorporation of fluorine atoms into pharmaceuticals has been associated with increased binding affinity and selectivity for biological receptors. Consequently, 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene represents a promising scaffold for designing next-generation therapeutic agents.
Research published in leading chemical journals has highlighted the utility of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene as a precursor in the synthesis of bioactive molecules. For instance, a study published in the Journal of Organic Chemistry described its application in constructing fluorinated aryl ethers, which exhibit potent activity against various enzymatic targets. These findings underscore the compound's potential as a building block in drug discovery campaigns targeting neurological and inflammatory disorders.
The synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include halogenation followed by nucleophilic substitution with tetrafluoroethanol under basic conditions. The reaction conditions are optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
Advances in synthetic methodologies have further enhanced the accessibility of this compound. Catalytic processes and flow chemistry techniques have been employed to streamline its preparation, reducing both reaction times and waste generation. Such innovations align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
The biological activity of derivatives of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene has been explored in several preclinical studies. Researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. Preliminary results suggest that compounds derived from this scaffold exhibit promising pharmacological profiles suitable for treating conditions such as cancer and autoimmune diseases.
One notable application lies in the development of small-molecule inhibitors targeting protein-protein interactions. The unique electronic properties introduced by the tetrafluoroethoxy group can fine-tune binding interactions within biological pathways. This capability is particularly valuable in designing molecules that selectively modulate disease-relevant pathways without affecting off-target proteins.
The role of computational chemistry in optimizing derivatives of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize molecular structures for improved efficacy. These computational approaches complement experimental efforts by providing rapid screening tools for identifying lead compounds.
In conclusion, 1-Bromo-4-(1, 1, 2, 2-tetrafluoroethoxy)-benzene (CAS No. 68834-05-9) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for constructing complex molecular architectures with tailored biological activities. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
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